Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate
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Overview
Description
Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are known for their stable planar conjugated structures and are widely studied for their optoelectronic properties. This particular compound features a unique combination of bromine, fluorine, and isopropyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate typically involves multi-step reactions. One common approach is the palladium-catalyzed tandem reaction, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and compatible with various functional groups.
Industrial Production Methods
Industrial production of carbazole derivatives often employs Lewis acid-mediated reactions, such as Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization . These methods are efficient and scalable, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives are readily oxidized, forming products such as bicarbazyl and tricarbazyl.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s stability and reactivity.
Substitution: Common reagents like boronic acids and halides are used in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Silver oxide and potassium permanganate are commonly used oxidants.
Substitution: Copper-catalyzed cross-coupling with boronic acids is a prevalent method.
Major Products
The major products formed from these reactions include various carbazole derivatives, which are valuable in optoelectronic applications .
Scientific Research Applications
Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of optoelectronic devices, such as organic LEDs and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in electron transfer processes, making it effective in optoelectronic applications . Additionally, its bioactive properties are attributed to its ability to inhibit specific enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Carbazole Alkaloids: Exhibits antimicrobial and anticancer activities.
Uniqueness
Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate stands out due to its unique combination of bromine, fluorine, and isopropyl groups, which enhance its reactivity and stability. This makes it a valuable compound for advanced research and industrial applications.
Properties
Molecular Formula |
C27H29BrFNO2 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
methyl (8S)-5-bromo-17-fluoro-8,12-dimethyl-4-propan-2-yl-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,15(20),16,18-heptaene-12-carboxylate |
InChI |
InChI=1S/C27H29BrFNO2/c1-14(2)16-12-17-19(13-20(16)28)26(3)9-6-10-27(4,25(31)32-5)24(26)22-18-11-15(29)7-8-21(18)30-23(17)22/h7-8,11-14,24,30H,6,9-10H2,1-5H3/t24?,26-,27?/m1/s1 |
InChI Key |
IISBECMZSNLIHV-HHZPJPPKSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C3=C(C4[C@@]2(CCCC4(C)C(=O)OC)C)C5=C(N3)C=CC(=C5)F)Br |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C3=C(C4C2(CCCC4(C)C(=O)OC)C)C5=C(N3)C=CC(=C5)F)Br |
Origin of Product |
United States |
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